KT182

ABHD6 Brain Penetrant In Vivo Pharmacology

Researchers requiring simultaneous peripheral and central ABHD6 engagement face a critical decision: structurally analogous inhibitors exhibit divergent brain penetration, making class-level substitution unsound. KT182 is the validated, brain-penetrant probe for systemic target engagement. - Irreversibly inhibits ABHD6 at IC50 = 0.24 nM (Neuro2A cells), minimizing solvent load - Readily crosses the blood-brain barrier; near-complete ABHD6 blockade in brain & liver at 1 mg/kg i.p. - Paired use with peripherally-restricted KT203 enables dissection of central vs. peripheral ABHD6 roles

Molecular Formula C27H26N4O2
Molecular Weight 438.5 g/mol
CAS No. 1402612-62-7
Cat. No. B560366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKT182
CAS1402612-62-7
Synonyms[4-[3'-(hydroxymethyl)[1,1'-biphenyl]-4-yl]-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-methanone
Molecular FormulaC27H26N4O2
Molecular Weight438.5 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC(=C5)CO
InChIInChI=1S/C27H26N4O2/c32-19-20-7-6-10-24(17-20)21-12-14-22(15-13-21)25-18-31(29-28-25)27(33)30-16-5-4-11-26(30)23-8-2-1-3-9-23/h1-3,6-10,12-15,17-18,26,32H,4-5,11,16,19H2
InChIKeyGICNKPZHUCVFNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





KT182: Selective, Brain-Penetrant ABHD6 Inhibitor


KT182, known chemically as (4-(3'-(hydroxymethyl)-[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl)(2-phenylpiperidin-1-yl)methanone (CAS 1402612-62-7), is an irreversible inhibitor of α/β-hydrolase domain containing 6 (ABHD6), a serine hydrolase involved in endocannabinoid signaling. It is a member of the piperidyl-1,2,3-triazole urea class [1]. KT182 is characterized by its high potency in cellular assays and its ability to distribute to the central nervous system, which distinguishes it from certain close structural analogs .

Why KT182 Cannot Be Substituted


While the ABHD6 inhibitor class is growing, simple substitution of one inhibitor for another is scientifically unsound. The literature demonstrates that minor structural modifications within this chemical series, such as those differentiating KT182 and KT203, can lead to a binary switch between a systemically active, brain-penetrant tool and a peripherally restricted one [1]. Therefore, procurement decisions must be driven by the specific experimental requirements for either central or peripheral target engagement, as the in vivo distribution and, consequently, the biological outcome are not interchangeable across the class [2].

KT182 Quantitative Evidence Guide


Brain Penetration: KT182 vs. KT203

The primary differentiator for KT182 is its ability to engage ABHD6 in the brain, a property not shared by its close structural analog, KT203. In a direct comparative in vivo study, KT182 inactivated ABHD6 in both liver and brain tissue following systemic (intraperitoneal) administration, confirming its classification as a systemic inhibitor [1]. In contrast, under identical dosing conditions, KT203 inhibited ABHD6 in the liver but failed to achieve target engagement in the brain, making it a peripherally restricted tool .

ABHD6 Brain Penetrant In Vivo Pharmacology Endocannabinoid

Cellular Potency: KT182 vs. WWL123

KT182 exhibits markedly superior potency in a cellular context compared to WWL123, a well-known first-generation ABHD6 inhibitor. KT182 achieves an IC50 of 0.24 nM in Neuro2A cells [1], whereas WWL123 is reported to have an IC50 of 430 nM (0.43 µM) in comparable cellular assays . This represents an approximately 1800-fold difference in potency.

ABHD6 IC50 Potency Endocannabinoid

In Vivo Potency: KT182 vs. KT203

Direct comparative in vivo studies reveal a dose-dependent difference in systemic potency between KT182 and KT203. At the highest tested dose of 1 mg/kg (i.p.), KT182 produced a near-complete blockade of ABHD6 activity in the liver, demonstrating its high in vivo efficacy [1]. In contrast, while the precise ED50 values may vary, the published data indicate that KT203, when administered at the same equivalent dose (1 mg/kg i.p.), showed significantly less complete inhibition, with a higher ED50 (dose required for 50% inhibition) .

ABHD6 In Vivo Potency ED50 Pharmacodynamics

KT182 Application Scenarios


CNS Endocannabinoid Signaling in Mice

KT182 is the optimal chemical probe for in vivo studies requiring both peripheral and central ABHD6 inhibition. Based on direct evidence of brain penetration following systemic administration [1], it is well-suited for neurological models such as epilepsy or neuroinflammation where target engagement in the brain is critical.

High-Sensitivity Cellular ABHD6 Assays

For researchers seeking to minimize off-target cellular effects, KT182's exceptional potency (IC50 = 0.24 nM in Neuro2A cells [2]) makes it the ideal choice over less potent inhibitors like WWL123 (IC50 = 430 nM ). Its use at low nanomolar concentrations reduces solvent interference and enhances data quality in cell biology experiments.

Brain vs. Periphery Target Engagement

The distinct in vivo distribution profiles of KT182 and KT203 make them a powerful pair of tools for dissecting the peripheral versus central roles of ABHD6. KT182 is specifically required for the 'systemic inhibitor' arm of these studies, as it uniquely achieves target engagement in both compartments [3], in contrast to the peripherally-restricted action of KT203.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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